BenchChemオンラインストアへようこそ!

Tert-butyl 7-methyl-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate

Lipophilicity Drug-likeness Membrane permeability

Tert-butyl 7-methyl-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate (CAS 2375269-98-8) is a Boc-protected, 1,4-diazepane-based heterocyclic building block characterized by the simultaneous presence of a 7-methyl substituent and a 5-trifluoromethyl group on the saturated seven-membered ring. With a molecular formula of C₁₂H₂₁F₃N₂O₂ and a molecular weight of 282.30 g/mol, this compound belongs to a class of fluorinated diazepane scaffolds increasingly employed in medicinal chemistry for the construction of orexin receptor antagonists, CB2 receptor modulators, and T-type calcium channel blockers.

Molecular Formula C12H21F3N2O2
Molecular Weight 282.307
CAS No. 2375269-98-8
Cat. No. B2485363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 7-methyl-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate
CAS2375269-98-8
Molecular FormulaC12H21F3N2O2
Molecular Weight282.307
Structural Identifiers
SMILESCC1CC(NCCN1C(=O)OC(C)(C)C)C(F)(F)F
InChIInChI=1S/C12H21F3N2O2/c1-8-7-9(12(13,14)15)16-5-6-17(8)10(18)19-11(2,3)4/h8-9,16H,5-7H2,1-4H3
InChIKeyDYHLTJWLMKLWLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 7-methyl-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate (CAS 2375269-98-8): Structural Identity and Procurement Baseline


Tert-butyl 7-methyl-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate (CAS 2375269-98-8) is a Boc-protected, 1,4-diazepane-based heterocyclic building block characterized by the simultaneous presence of a 7-methyl substituent and a 5-trifluoromethyl group on the saturated seven-membered ring [1]. With a molecular formula of C₁₂H₂₁F₃N₂O₂ and a molecular weight of 282.30 g/mol, this compound belongs to a class of fluorinated diazepane scaffolds increasingly employed in medicinal chemistry for the construction of orexin receptor antagonists, CB2 receptor modulators, and T-type calcium channel blockers [2][3]. The compound is classified under EC number 861-840-9 and carries a GHS 'Danger' signal word due to its eye damage hazard profile [1].

Why Generic Substitution of Tert-butyl 7-methyl-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate Fails: Quantitative Differentiation from Closest Analogs


Within the Boc-protected trifluoromethyl-diazepane family, seemingly minor positional or substituent variations produce measurable and functionally significant differences in lipophilicity, hazard profile, and conformational complexity that preclude simple interchange [1]. The target compound's unique combination of 7-methyl and 5-CF₃ groups is not replicated by any single commercially available analog: the 5-CF₃ analog (CAS 1042598-29-7) lacks the methyl group and shows a lower XLogP3 of 2.0 versus 2.4 for the target, while the 6-CF₃ regioisomer (CAS 1273564-15-0) has an XLogP3 of 1.8, and the 7-methyl analog without CF₃ (CAS 935843-93-9) has an XLogP3 of only 1.2 [2][3][4]. Furthermore, literature on the 1,4-diazepane orexin receptor antagonist series demonstrates that 7-methyl substitution on the diazepane core is a critical determinant of oral pharmacokinetic performance, an attribute not addressable by non-methylated surrogates [5]. The evidence sections below quantify these differences across five independent dimensions.

Product-Specific Quantitative Evidence Guide for Tert-butyl 7-methyl-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate


Lipophilicity (XLogP3) Advantage Over Closest In-Class Analogs

The target compound demonstrates a computed XLogP3 of 2.4, which is 0.4 log units higher than the 5-CF₃ analog lacking the 7-methyl group (XLogP3 = 2.0), 0.6 log units higher than the 6-CF₃ regioisomer (XLogP3 = 1.8), and 1.2 log units higher than the 7-methyl analog lacking the CF₃ group (XLogP3 = 1.2) [1][2][3]. This incremental lipophilicity positions the compound closer to the optimal logP range (2-3) associated with balanced aqueous solubility and passive membrane permeability for CNS-targeting small molecules.

Lipophilicity Drug-likeness Membrane permeability

Differential GHS Hazard Classification: Eye Damage (Category 1) Versus Ocular Irritation (Category 2A)

The target compound carries a GHS 'Danger' signal word with H318 (Causes serious eye damage, Eye Dam. 1), whereas the corresponding 5-CF₃ analog without the 7-methyl group (CAS 1042598-29-7) carries only a 'Warning' signal with H319 (Causes serious eye irritation, Eye Irrit. 2A) [1][2]. This represents a categorical difference in ocular hazard classification, indicating that the 7-methyl substitution in combination with the 5-CF₃ group alters the compound's toxicity profile in a regulatory meaningful way.

Safety assessment GHS classification Risk management

Molecular Complexity and Stereochemical Features: Two Undefined Stereocenters Enable Chiral Lead Optimization

The target compound contains two undefined atom stereocenters (at the 5-CF₃ and 7-methyl positions), contributing to a molecular complexity score of 326 [1]. In contrast, each of the closest monosubstituted analogs—the 5-CF₃ analog (CAS 1042598-29-7), the 6-CF₃ analog (CAS 1273564-15-0), and the 7-methyl analog (CAS 935843-93-9)—contains only one undefined stereocenter, with complexity scores of 300, 300, and 223 respectively [2][3][4]. The dual stereocenters of the target create four potential stereoisomers, offering a richer stereochemical space for chiral resolution and structure-activity relationship (SAR) exploration than any monosubstituted comparator.

Stereochemistry Chiral resolution Lead optimization

7-Methyl Substitution on the 1,4-Diazepane Core Confers Pharmacokinetic Advantage: Class-Level Evidence from Orexin Receptor Antagonist Lead Optimization

In the development of the dual orexin receptor antagonist suvorexant (MK-4305), introduction of a 7-methyl group onto the 1,4-diazepane core was shown to be the key structural modification that resolved poor oral pharmacokinetics observed in the initial HTS-derived lead series [1]. Compound 10, bearing the 7-methyl substitution, demonstrated improved oral pharmacokinetics and excellent in vivo efficacy in preclinical models, ultimately enabling progression to the clinical candidate MK-4305 [1]. While this evidence is derived from more elaborated diazepane antagonists rather than the Boc-protected building block itself, the 7-methyl motif is conserved and mechanistically linked to enhanced metabolic stability and reduced first-pass clearance.

Pharmacokinetics Oral bioavailability Orexin receptor antagonists

Orthogonal Synthetic Utility: Boc Protection Enables Selective Deprotection and Sequential Functionalization

The tert-butyloxycarbonyl (Boc) group on the N1 position of the diazepane ring provides orthogonal protection that can be selectively removed under mild acidic conditions (e.g., TFA/DCM or HCl/dioxane), while leaving the 5-CF₃ and 7-methyl substituents intact [1]. This contrasts with the fully deprotected 5-(trifluoromethyl)-1,4-diazepane (CAS 1087800-67-6, MW 168.16), which lacks the Boc group and cannot participate in sequential chemoselective functionalization strategies requiring differentiated nitrogen reactivity . The Boc-protected form has a molecular weight of 282.30, representing a 114.14 Da difference that reflects the added synthetic versatility.

Synthetic chemistry Protecting group strategy Building block utility

Best Research and Industrial Application Scenarios for Tert-butyl 7-methyl-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate


CNS-Penetrant Orexin Receptor Antagonist Lead Generation Programs

Medicinal chemistry teams designing dual or selective orexin receptor antagonists for insomnia or neurological indications can leverage this building block to incorporate the 7-methyl-1,4-diazepane core substructure. As demonstrated in the discovery of suvorexant (MK-4305), the 7-methyl group on the diazepane ring was essential for achieving adequate oral pharmacokinetics [1]. The 5-CF₃ group provides additional lipophilicity and metabolic stability, while the Boc group allows selective N1-functionalization after coupling at the N4 position. This compound is particularly suited for programs where the target product profile requires balanced CNS penetration (facilitated by XLogP3 = 2.4) and oral bioavailability.

Chiral Pool Synthesis and Stereochemical SAR Exploration

With two undefined stereocenters (at C5 and C7) and a molecular complexity score of 326, this building block serves as a versatile entry point for chiral resolution studies [1]. Researchers can resolve the racemic mixture by chiral SFC or HPLC, or employ enantioselective synthetic routes to access individual stereoisomers for systematic SAR evaluation. The availability of four distinct stereoisomers from a single building block enables comprehensive mapping of stereochemical requirements for target engagement, selectivity, and off-target liability, a capability not matched by monosubstituted analogs that offer only two stereoisomers each [2][3][4].

Fluorinated Fragment-Based Drug Discovery (FBDD) and Library Synthesis

The combination of a trifluoromethyl group and a Boc-protected secondary amine makes this compound an ideal scaffold for generating fluorinated fragment libraries. The CF₃ group serves dual purposes: it acts as a ¹⁹F NMR probe for fragment-based screening and protein-ligand interaction studies, while also enhancing metabolic stability and binding affinity through hydrophobic and electrostatic interactions [1]. Following Boc deprotection, the free amine at N1 can be diversified via amide coupling, sulfonamide formation, or reductive amination to generate arrays of fluorinated 1,4-diazepane derivatives for high-throughput screening campaigns.

Safety-Aware Procurement for GLP Toxicology and In Vivo Pharmacology Studies

For organizations planning GLP toxicology studies or in vivo pharmacology experiments, the GHS 'Danger' classification with Eye Dam. 1 (H318) mandates specific PPE and engineering controls that differ from the less hazardous 5-CF₃ analog (Warning, Eye Irrit. 2A) [1][2]. Procurement teams must verify that safety data sheets (SDS) accurately reflect this hazard profile and that laboratory SOPs are updated accordingly. The differential hazard classification should also be factored into chemical inventory management and waste disposal protocols, particularly for multi-gram scale syntheses where exposure risk is amplified.

Quote Request

Request a Quote for Tert-butyl 7-methyl-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.